molecular formula C18H23N3O3S2 B6556462 3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-cyclohexylpropanamide CAS No. 1040640-80-9

3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-cyclohexylpropanamide

Cat. No.: B6556462
CAS No.: 1040640-80-9
M. Wt: 393.5 g/mol
InChI Key: QDIRAEVGWHPAHZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including thiazole formation, sulfonamide attachment, and cyclohexylpropanamide substitution. Researchers have explored various synthetic routes, optimizing conditions for yield and purity. Literature reports detail the synthetic pathways, reagents, and reaction mechanisms .


Molecular Structure Analysis

The molecular formula of 3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-cyclohexylpropanamide suggests a complex structure. Its three-dimensional arrangement influences its properties. Computational studies, X-ray crystallography, and spectroscopic techniques provide insights into its geometry, bond angles, and intermolecular interactions .


Chemical Reactions Analysis

The compound may participate in various chemical reactions. These include hydrolysis, nucleophilic substitutions, and cyclizations. Investigating its reactivity with different reagents and functional groups sheds light on its versatility and potential applications .


Physical and Chemical Properties Analysis

  • Chemical Properties :
    • Reactivity : Investigating its behavior in acidic, basic, or oxidative environments .

Mechanism of Action

Understanding the compound’s mechanism of action is crucial for its potential use. Researchers explore its interactions with biological targets, enzymatic pathways, or receptors. Computational modeling and experimental studies elucidate how it affects cellular processes or disease pathways .

Properties

IUPAC Name

3-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-cyclohexylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S2/c22-17(19-14-7-3-1-4-8-14)12-11-15-13-25-18(20-15)21-26(23,24)16-9-5-2-6-10-16/h2,5-6,9-10,13-14H,1,3-4,7-8,11-12H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIRAEVGWHPAHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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